1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
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Overview
Description
1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves multiple steps. One common method includes the reaction of 4,6-difluoro-2-aminobenzothiazole with piperazine under specific conditions to form the intermediate product. This intermediate is then reacted with pentanone to yield the final compound. The reaction conditions typically involve the use of solvents such as toluene and catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Scientific Research Applications
1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Mechanism of Action
The mechanism of action of 1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis, making it effective as an antibacterial agent .
Comparison with Similar Compounds
1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can be compared with other benzothiazole derivatives such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
4,6-Difluoro-2-aminobenzothiazole: Used as an intermediate in the synthesis of various pharmaceuticals.
N-benzyl-4,6-difluoro-1,3-benzothiazol-2-amine: . The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3OS/c1-2-3-4-14(22)20-5-7-21(8-6-20)16-19-15-12(18)9-11(17)10-13(15)23-16/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTPAXJMWKIDEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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